N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,5-difluorobenzene-1-sulfonamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,5-difluorobenzene-1-sulfonamide is a sulfonamide derivative characterized by a complex structure featuring:
- A 2,5-difluorobenzene sulfonamide core, which is a common pharmacophore in enzyme inhibitors and receptor antagonists.
- A 4-methylpiperazine moiety, which may enhance solubility and modulate interactions with biological targets.
However, the evidence provided focuses on sulfonamide-based pesticides, which share functional groups but differ in substituents and applications .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F2N4O2S/c1-25(2)18-7-4-16(5-8-18)20(27-12-10-26(3)11-13-27)15-24-30(28,29)21-14-17(22)6-9-19(21)23/h4-9,14,20,24H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUCGDAKMJLVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,5-difluorobenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process generally starts with the preparation of 4-(dimethylamino)phenyl and 4-methylpiperazine derivatives, followed by their coupling with 2,5-difluorobenzene-1-sulfonyl chloride under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process would include rigorous purification steps such as recrystallization and chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,5-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,5-difluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Limitations and Notes
- Research Gaps: No direct biochemical or pharmacological data for the target compound are available in the cited sources. Further studies are required to validate its mechanism and applications.
- Structural Inference : The comparison highlights how substituent variation in sulfonamides dictates divergent applications, emphasizing the need for targeted synthesis and screening.
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,5-difluorobenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Dimethylamino group : Enhances solubility and biological activity.
- Piperazine ring : Known for its role in various pharmacological activities.
- Difluorobenzene moiety : Imparts specific electronic properties that can influence biological interactions.
Molecular Formula
The molecular formula for this compound is .
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 426.6 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or bacterial cell wall synthesis, contributing to antimicrobial effects.
- Receptor Modulation : It can bind to specific receptors, influencing signal transduction pathways that affect cellular responses.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of dimethylamino compounds possess varying degrees of antifungal and antibacterial activities.
Case Studies
- Antifungal Activity : A study evaluated the antifungal effects of related dimethylamino compounds and found promising results against several fungal strains, suggesting potential applications in treating fungal infections .
- Antibacterial Evaluation : Another investigation into structurally similar compounds revealed effective inhibition against Gram-positive bacteria, indicating a possible mechanism involving disruption of cell wall synthesis .
Cytotoxicity and Cancer Research
The compound's potential as an anticancer agent has also been explored. Its structural components are known to interact with cancer cell lines, leading to apoptosis (programmed cell death).
Research Findings
- Cytotoxic Effects : In vitro studies demonstrated that the compound exhibits cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
Other Biological Activities
Beyond antimicrobial and anticancer properties, the compound may influence neurological pathways due to the presence of the piperazine ring, which is often associated with psychoactive effects.
Q & A
Basic Research Questions
Q. What are the primary analytical techniques used to confirm the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HR-MS) are essential for structural confirmation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–280 nm) is recommended. Cross-validation with Fourier-Transform Infrared Spectroscopy (FT-IR) ensures functional group integrity. For crystalline samples, Powder X-ray Diffraction (PXRD) can confirm crystallinity .
Q. How can researchers determine the compound’s solubility and stability under physiological conditions?
- Methodological Answer : Perform solubility assays in phosphate-buffered saline (PBS, pH 7.4) and dimethyl sulfoxide (DMSO) using nephelometry or UV-Vis spectroscopy. Stability studies involve incubating the compound at 37°C in simulated biological fluids (e.g., plasma, liver microsomes) followed by HPLC monitoring of degradation products over 24–72 hours. Differential Scanning Calorimetry (DSC) assesses thermal stability .
Q. What synthetic routes are commonly employed for analogous sulfonamide-piperazine derivatives?
- Methodological Answer : Multi-step synthesis typically involves:
- Step 1 : Nucleophilic substitution to install the piperazine moiety.
- Step 2 : Sulfonylation using 2,5-difluorobenzenesulfonyl chloride under inert conditions (e.g., N₂ atmosphere).
- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water .
Advanced Research Questions
Q. How can computational methods optimize the synthesis yield of this compound?
- Methodological Answer : Use Density Functional Theory (DFT) to model transition states and identify energy barriers in key reactions (e.g., sulfonylation). Pair this with Design of Experiments (DoE) to statistically optimize variables (temperature, catalyst loading, reaction time). For example, a Central Composite Design (CCD) can reduce the number of trials while maximizing yield .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Replicate assays : Conduct dose-response curves (IC₅₀/EC₅₀) in triplicate across orthogonal platforms (e.g., cell-based vs. enzymatic assays).
- Mechanistic studies : Use surface plasmon resonance (SPR) to validate target binding affinity.
- Meta-analysis : Apply hierarchical clustering to identify outliers in high-throughput screening datasets .
Q. How can researchers elucidate the compound’s interaction with biological targets at the molecular level?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to receptors like dopamine or serotonin transporters. Validate predictions with mutagenesis studies (e.g., alanine scanning) and biophysical techniques like Isothermal Titration Calorimetry (ITC) to quantify binding thermodynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
